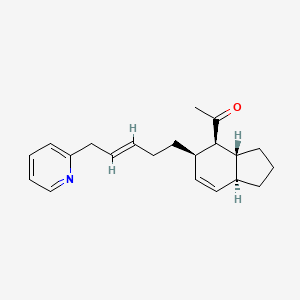
Pulo'upone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pulo'upone is a natural product found in Philinopsis speciosa with data available.
Applications De Recherche Scientifique
Enantioselective Synthesis and Absolute Configuration
Pulo'upone has been a subject of interest in synthetic organic chemistry. A notable study by Oppolzer, Dupuis, Poli, Raynham, and Bernardinelli (1988) in "Tetrahedron Letters" focuses on the enantioselective synthesis of (−)-pulo'upone. This synthesis was achieved through an asymmetric, bornane-10,2-sultam-directed, intramolecular Diels-Alder reaction and a 2-pyridylcuprate/allylacetate coupling. The study provides insights into the absolute configuration of pulo'upone, contributing to the field of organic synthesis and molecular structure analysis Enantioselective synthesis and absolute configuration of (−)-pulo'upone by asymmetric intramolecular diels-alder reaction.
Antimicrobial Activity
Research has also explored the potential antimicrobial properties of pulo'upone. Pelttari, Matikainen, and Elo (2002) in "Zeitschrift für Naturforschung C" studied the marine alkaloids haminol A, haminol B, and pulo'upone, along with related compounds, for their antimicrobial activity against a panel of microbes including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger. This study provides valuable information on the potential therapeutic applications of pulo'upone in combating microbial infections Antimicrobial Activity of the Marine Alkaloids Haminol and Pulo’upone and Related Compounds.
Propriétés
Numéro CAS |
97190-30-2 |
|---|---|
Nom du produit |
Pulo'upone |
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(3aR,4R,5R,7aS)-5-[(E)-5-pyridin-2-ylpent-3-enyl]-2,3,3a,4,5,7a-hexahydro-1H-inden-4-yl]ethanone |
InChI |
InChI=1S/C21H27NO/c1-16(23)21-18(14-13-17-9-7-12-20(17)21)8-3-2-4-10-19-11-5-6-15-22-19/h2,4-6,11,13-15,17-18,20-21H,3,7-10,12H2,1H3/b4-2+/t17-,18+,20+,21+/m0/s1 |
Clé InChI |
USGQADYZRWUBHS-PJICQXFSSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@@H]2CCC[C@H]2C=C[C@H]1CC/C=C/CC3=CC=CC=N3 |
SMILES |
CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3 |
SMILES canonique |
CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3 |
Synonymes |
pulo'upone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



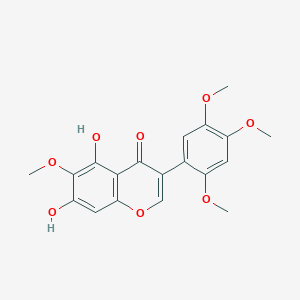

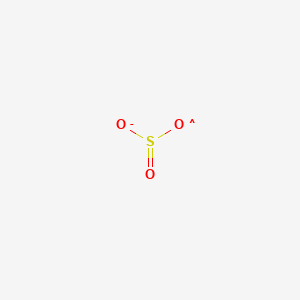
![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
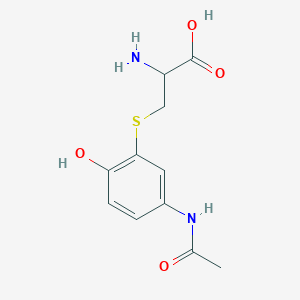
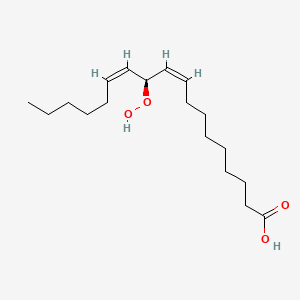
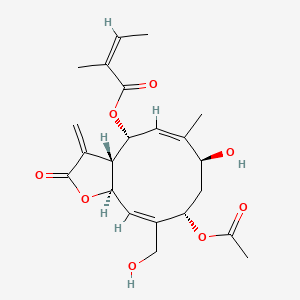
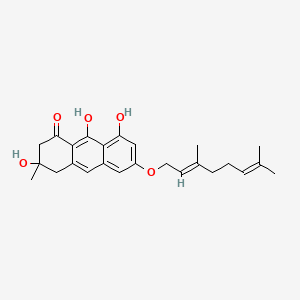
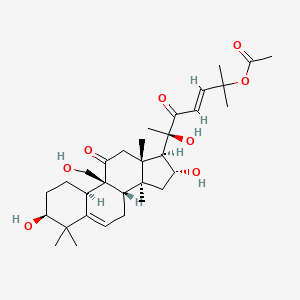

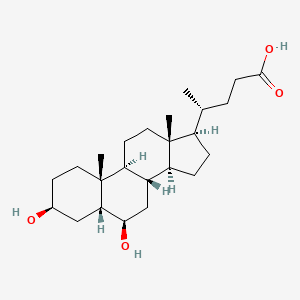
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)